![molecular formula C31H54O3 B1598090 3,4-Didodecoxybenzaldehyde CAS No. 117241-25-5](/img/structure/B1598090.png)
3,4-Didodecoxybenzaldehyde
Overview
Description
3,4-Didodecoxybenzaldehyde (3,4-DDBA) is an organic compound with the molecular formula C14H22O2. It is a colorless liquid with a sweet, fruity odor. 3,4-DDBA is a derivative of the aromatic aldehyde benzaldehyde and is used as a starting material for the synthesis of a variety of organic compounds. It is also used as a flavoring agent in food, beverages, and cosmetics.
Scientific Research Applications
Electrodeposition and Electrocatalysis
Dihydroxybenzaldehyde (DHB) isomers, including 3,4-DHB, can be electrodeposited onto glassy carbon electrodes, showing catalytic activity in the electrooxidation of NADH. This property allows for their use in designing biosensors based on dehydrogenase enzymatic activities, indicating potential applications in bioanalytical chemistry and sensor technology (Pariente et al., 1996).
Organic Synthesis
3,4-Dihydroxybenzaldehyde and related compounds serve as precursors or intermediates in organic syntheses. For example, they have been used in the electrosynthesis of organic compounds, showcasing the role of electrochemistry in facilitating organic reactions under ambient conditions (Sherbo et al., 2018). Additionally, derivatives like 4-hydroxybenzaldehyde have been explored as linkers in solid phase organic synthesis, indicating their utility in the synthesis of complex organic molecules (Swayze, 1997).
Biomedical Materials
The interaction of 3,4-dihydroxybenzaldehyde with collagen has been studied to improve the physicochemical properties of collagen fibrils. This research has implications for developing biomedical materials with enhanced thermal stability, mechanical strength, and biocompatibility, useful in tissue engineering and regenerative medicine (Duan et al., 2019).
properties
IUPAC Name |
3,4-didodecoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)27-31(30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUOJMQKCHYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369293 | |
Record name | 3,4-bis(dodecyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(dodecyloxy)benzaldehyde | |
CAS RN |
117241-25-5 | |
Record name | 3,4-bis(dodecyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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